
(1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol: is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a piperidine ring and an imidazole ring, both of which are significant in medicinal chemistry due to their biological activity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Formation of the Imidazole Ring: This often involves the condensation of glyoxal with ammonia or primary amines.
Coupling of the Rings: The piperidine and imidazole rings are then coupled through a series of reactions, often involving the use of protecting groups and subsequent deprotection steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool in biochemical assays.
Medicine
Medicinally, this compound and its derivatives have shown potential in the treatment of various diseases. They can act as enzyme inhibitors, receptor agonists or antagonists, and have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of (1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-(4-Chlorobenzyl)piperidin-4-yl)methanol: This compound features a chlorobenzyl group instead of an imidazole ring and has been studied for its antiproliferative and antitubercular activities.
(1-(Pyridin-3-yl)piperidin-4-yl)methanol: This compound contains a pyridine ring and has applications in medicinal chemistry.
(1-[(3-aminophenyl)methyl]piperidin-4-yl)methanol: This compound includes an aminophenyl group and is used in early discovery research.
Uniqueness
(1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol is unique due to its combination of a piperidine and an imidazole ring. This dual-ring structure provides a versatile platform for chemical modifications and enhances its potential for biological activity. The presence of both rings allows for a wide range of interactions with biological targets, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C9H15N3O |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
(3-piperidin-4-ylimidazol-4-yl)methanol |
InChI |
InChI=1S/C9H15N3O/c13-6-9-5-11-7-12(9)8-1-3-10-4-2-8/h5,7-8,10,13H,1-4,6H2 |
Clé InChI |
WXXLBZZHPVSUCL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1N2C=NC=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


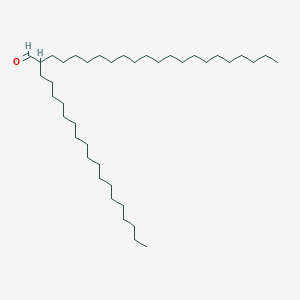
![2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12628952.png)
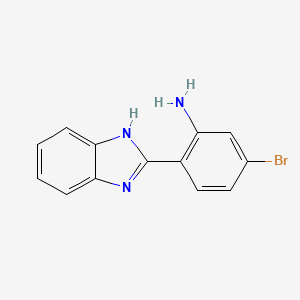
![4,6-dichloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12628959.png)

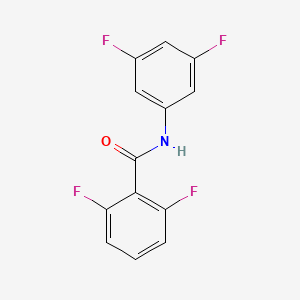
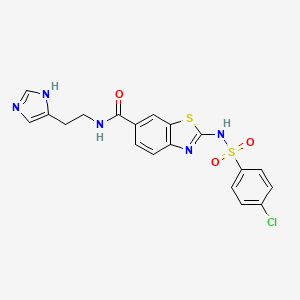
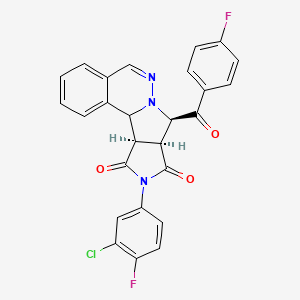
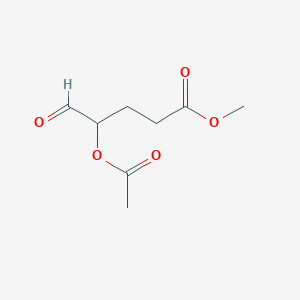
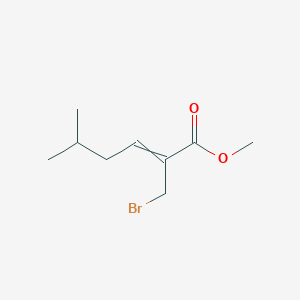


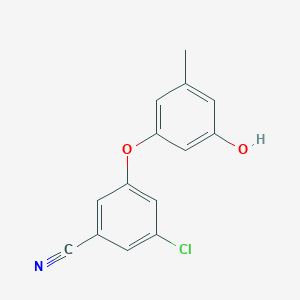
![Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate](/img/structure/B12629014.png)
